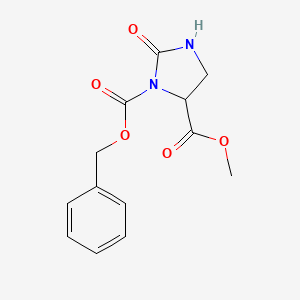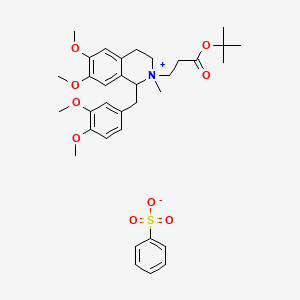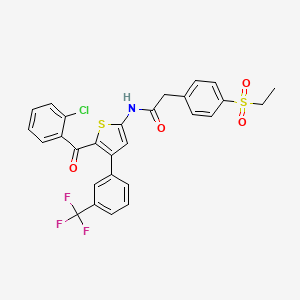
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiophene ring substituted with a chlorobenzoyl group, a trifluoromethylphenyl group, and an ethylsulfonylphenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution Reactions: The thiophene core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorobenzoyl and trifluoromethylphenyl groups.
Acylation: The final step involves the acylation of the thiophene ring with 2-(4-(ethylsulfonyl)-phenyl)acetyl chloride under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(methylsulfonyl)-phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(isopropylsulfonyl)-phenyl)acetamide: Similar structure but with an isopropylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the ethylsulfonyl group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C28H21ClF3NO4S2 |
|---|---|
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
N-[5-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C28H21ClF3NO4S2/c1-2-39(36,37)20-12-10-17(11-13-20)14-24(34)33-25-16-22(18-6-5-7-19(15-18)28(30,31)32)27(38-25)26(35)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,33,34) |
Clé InChI |
JOFIODQYDWCPRZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


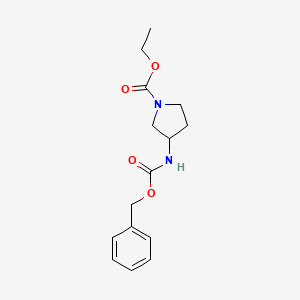
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
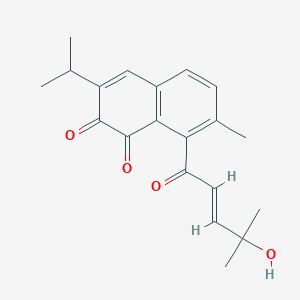
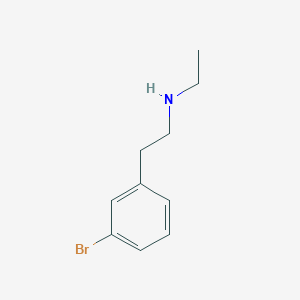
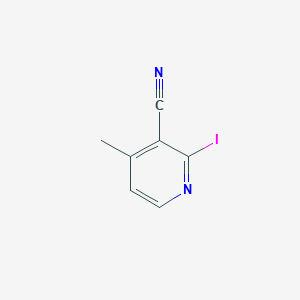
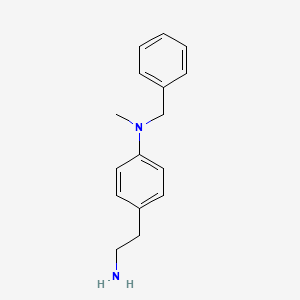
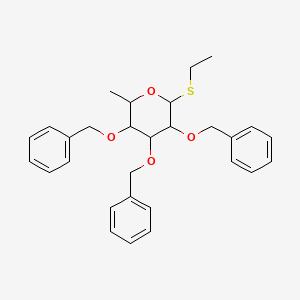
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
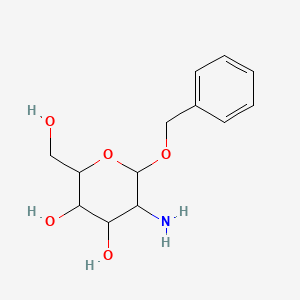
![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
